Ethyl 2-(benzylamino)-5-iodonicotinate
Overview
Description
Ethyl 2-(benzylamino)-5-iodonicotinate is an organic compound that belongs to the class of iodinated nicotinates This compound is characterized by the presence of an ethyl ester group, a benzylamino group, and an iodine atom attached to a nicotinic acid derivative
Mechanism of Action
Target of Action
Similar compounds, such as prl-8-53, a nootropic substituted phenethylamine, have been shown to act as hypermnesic drugs
Mode of Action
It’s known that benzylamines, a group to which this compound belongs, can undergo various reactions, including oxidation, reduction, polymerization, dehydrogenation, and cyclization . These reactions can alter the biological activity and function of the compound.
Biochemical Pathways
Similar compounds, such as synthetic cinnamides and cinnamates, have been shown to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting potential applications in the treatment of bacterial and fungal infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the biosynthesis and chemical stability of essential oils
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzylamino)-5-iodonicotinate typically involves a multi-step process. One common method starts with the iodination of nicotinic acid to introduce the iodine atom at the 5-position. This is followed by the esterification of the carboxylic acid group to form the ethyl ester. Finally, the benzylamino group is introduced through a nucleophilic substitution reaction using benzylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylamino)-5-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylamino group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, various substituted nicotinates can be formed.
Oxidation and Reduction: Oxidized or reduced derivatives of the benzylamino group.
Ester Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Ethyl 2-(benzylamino)-5-iodonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated radiopharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(benzylamino)-3-iodonicotinate
- Ethyl 2-(benzylamino)-4-iodonicotinate
- Ethyl 2-(benzylamino)-6-iodonicotinate
Uniqueness
Ethyl 2-(benzylamino)-5-iodonicotinate is unique due to the specific positioning of the iodine atom at the 5-position, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
ethyl 2-(benzylamino)-5-iodopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZNBIRHWTRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)I)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192223 | |
Record name | Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-19-6 | |
Record name | Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101192223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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